Direct Comparison with AZD1656: Sustained Glucose Lowering Efficacy in Two Rodent Models
In a direct head-to-head study by AstraZeneca, both GKA-71 and its comparator AZD1656 were evaluated in two models of type 2 diabetes. Treatment with GKA-71 provided sustained lowering of blood glucose for up to 1 month in insulin-resistant obese Zucker rats and up to 11 months in hyperglycemic gkwt/del mice [1]. This durability is a key point of differentiation from clinical-stage GKAs like MK-0941, where efficacy waned after an initial period [2].
| Evidence Dimension | Durability of glucose-lowering effect in chronic treatment |
|---|---|
| Target Compound Data | Sustained blood glucose lowering for 1 month (Zucker rat) and 11 months (gkwt/del mouse) |
| Comparator Or Baseline | AZD1656: Also provided sustained glucose lowering for the same durations in the same study. |
| Quantified Difference | Both GKA-71 and AZD1656 achieved durable efficacy; this is in stark contrast to the transient effects seen with MK-0941 in human trials. |
| Conditions | Obese Zucker rats (1 month) and hyperglycemic gkwt/del mice (11 months) at clinically translatable exposures |
Why This Matters
This demonstrates that GKA-71's efficacy does not wane over time, a common failure point for other GKAs, making it a superior tool for chronic studies of GK activation.
- [1] Baker DJ, Wilkinson GP, Atkinson AM, Jones HB, Coghlan M, Charles AD, Leighton B. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes. Br J Pharmacol. 2014 Apr;171(7):1642-54. View Source
- [2] Eiki J, Nagata Y, Futamura M, Sasaki-Yamamoto K, Iino T, Nishimura T, et al. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs. Mol Pharmacol. 2011 Dec;80(6):1156-65. View Source
